2-Chloroethyl ethyl ether (CAS 628-34-2) is a colorless, liquid chloroalkyl ether primarily utilized as a chemical intermediate in organic synthesis.[1][2] Its core function is to introduce a monofunctional ethoxyethyl group (-CH2CH2OCH2CH3) onto target molecules. This role is critical in the manufacturing of pharmaceuticals, pesticides, and other fine chemicals where precise, single-site modification is required.[1][3] The compound's utility is defined by its moderate reactivity, solubility characteristics, and, most importantly, its monofunctional nature, which prevents the cross-linking or double-addition reactions associated with bifunctional analogs.[1]
Substituting 2-chloroethyl ethyl ether with its closest structural analog, bis(2-chloroethyl) ether (CAS 111-44-4), is operationally unfeasible for syntheses requiring controlled monofunctionalization. Bis(2-chloroethyl) ether possesses two reactive chloroethyl groups, making it a bifunctional cross-linking agent.[4][5] Its use in place of the target compound would lead to undesired double additions, polymerization, or the formation of cyclic byproducts, such as in the synthesis of N-alkylmorpholines where bis(2-chloroethyl) ether is the required precursor for ring formation.[5] This fundamental difference in functionality means that procurement of 2-chloroethyl ethyl ether is mandated by reaction stoichiometry and the need to prevent yield loss and complex purification challenges associated with the bifunctional alternative.
2-Chloroethyl ethyl ether offers a significant processability advantage over more volatile, non-halogenated ethers due to its higher boiling point. Its boiling point of approximately 107-108°C provides a wider and more manageable operating window for reactions compared to common solvents like diethyl ether, which boils at a much lower 34.6°C.[1][6] This higher boiling point reduces solvent loss through evaporation, simplifies handling, and allows for reactions to be conducted at elevated temperatures without requiring high-pressure equipment.
| Evidence Dimension | Boiling Point (°C) |
| Target Compound Data | 107 - 108 |
| Comparator Or Baseline | Bis(2-chloroethyl) ether: 178-179°C |
| Quantified Difference | 71-72°C lower than the bifunctional analog |
| Conditions | Standard atmospheric pressure (literature values). |
This property simplifies reactor setup and temperature control in both laboratory and scaled-up industrial processes, reducing equipment costs and improving operational safety.
In the synthesis of modified cellulose ethers, 2-chloroethyl ethyl ether serves as a critical monofunctional reagent for introducing specific side chains, altering properties like solubility.[3] For example, carboxyalkyl ethyl cellulose, which is soluble in dilute aqueous bases, is prepared by reacting alkali cellulose with ethyl chloride and a carboxyalkylating agent.[4] The use of a monofunctional reagent like 2-chloroethyl ethyl ether is essential to control the degree of substitution (D.S.) and prevent cross-linking, which would render the material insoluble and unusable for applications requiring dissolution. The bifunctional analog, bis(2-chloroethyl) ether, would lead to an intractable cross-linked polymer network.
| Evidence Dimension | Reagent Functionality |
| Target Compound Data | Monofunctional (one reactive site) |
| Comparator Or Baseline | Bis(2-chloroethyl) ether: Bifunctional (two reactive sites) |
| Quantified Difference | Qualitative: Enables soluble, linear polymer modification vs. insoluble, cross-linked network formation. |
| Conditions | Standard etherification of cellulose under alkaline conditions. |
For producing soluble, functionalized polymers like specialty cellulose ethers, procurement of the monofunctional 2-chloroethyl ethyl ether is non-negotiable to achieve the desired material properties and avoid irreversible cross-linking.
The carbon-chlorine (C-Cl) bond in 2-chloroethyl ethyl ether is inherently less reactive than the carbon-bromine (C-Br) bond in its bromo-analog, 2-bromoethyl ethyl ether. This is a fundamental principle based on bond strength and the leaving group ability of the halide (Br- is a better leaving group than Cl-). This moderate reactivity allows for greater selectivity in complex syntheses with multiple potential reaction sites. While direct kinetic comparisons are scarce, the Williamson ether synthesis, a common application, is known to proceed more readily with alkyl bromides than alkyl chlorides, confirming the reactivity difference. This makes the chloro-analog the reagent of choice when milder reaction conditions are required or when over-reactivity with a bromo-analog is a concern.
| Evidence Dimension | Relative Alkyl Halide Reactivity in SN2 Reactions |
| Target Compound Data | Moderate (R-Cl) |
| Comparator Or Baseline | 2-Bromoethyl ethyl ether: Higher (R-Br) |
| Quantified Difference | Qualitative: R-Br > R-Cl. Alkyl bromides are generally more reactive than alkyl chlorides in nucleophilic substitution. |
| Conditions | Nucleophilic substitution reactions (e.g., Williamson ether synthesis). |
Buyers select 2-chloroethyl ethyl ether over its bromo-analog to achieve greater control and selectivity in reactions, preventing unwanted side products and improving overall process yield.
This compound is the correct choice for modifying cellulose to create soluble derivatives used in textiles, food, and pharmaceuticals. Its monofunctional nature is essential to control the degree of substitution and prevent the formation of insoluble, cross-linked gels that would result from using a bifunctional analog like bis(2-chloroethyl) ether.[3]
As a key intermediate, 2-chloroethyl ethyl ether is used to introduce the ethoxyethyl group into complex molecules.[4] Its moderate boiling point facilitates controlled reaction conditions, and its defined monofunctionality ensures predictable, stoichiometric reactions without the risk of double alkylation, which is critical for achieving high purity in multi-step syntheses.[7]
In syntheses with multiple sensitive functional groups, the controlled reactivity of the C-Cl bond in 2-chloroethyl ethyl ether is advantageous compared to more reactive bromo-analogs. This allows for selective alkylation at the desired site while minimizing side reactions, making it a strategic choice for complex target-oriented synthesis.
Flammable;Acute Toxic;Irritant